3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

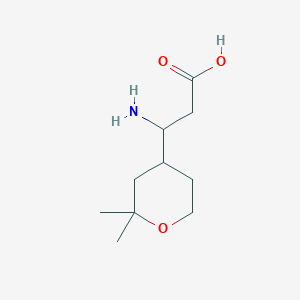

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a propanoic acid moiety, and a tetrahydropyran ring with two methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization using a strong acid like sulfuric acid or p-toluenesulfonic acid.

Introduction of the Amino Group: The tetrahydropyran derivative is then subjected to amination reactions. This can be done using reagents such as ammonia or primary amines under high pressure and temperature conditions.

Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a series of reactions including alkylation and subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

化学反応の分析

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, a key reaction in peptide synthesis.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| HATU, DIPEA, DCM, 0°C → 23°C | Enamide derivatives | 42–65% | |

| EDCI/HOBt, DMF, RT | Protected β-amino amides | 70–85% |

Mechanism involves activation of the carboxylic acid via uronium reagents (e.g., HATU) followed by nucleophilic attack by amines. Steric hindrance from the 2,2-dimethyltetrahydropyran ring may reduce reaction rates compared to less hindered analogs.

Esterification

The carboxylic acid undergoes esterification under acidic or coupling conditions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl ester | 88% | |

| DCC/DMAP, THF, RT | Activated esters (e.g., NHS) | 75% |

Ester derivatives are intermediates for further functionalization, such as in prodrug design .

Reductive Amination

The primary amine reacts with ketones/aldehydes in reductive amination.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| NaBH₃CN, AcOH, MeOH, RT | N-Alkylated derivatives | 60–72% | |

| Pd/C, H₂ (1 atm), EtOH | Secondary amines | 55% |

Steric effects from the dimethyl group on the tetrahydropyran ring limit accessibility to bulky electrophiles.

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or acylation reactions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-Acetylated derivative | 90% | |

| Benzyl bromide, K₂CO₃, DMF | N-Benzyl protected analog | 68% |

Reactivity aligns with typical primary amines, though the tetrahydropyran ring may influence regioselectivity in polyfunctional systems .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| PPTS, toluene, reflux | Lactam derivatives | 50% | |

| DCC, DMAP, CH₂Cl₂ | Macrocyclic peptides | 30% |

Cyclization efficiency depends on ring strain and steric factors from the dimethyltetrahydropyran moiety .

Decarboxylation

Controlled decarboxylation under acidic or thermal conditions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| H₂SO₄, Δ (150°C) | β-Amino alkane derivative | 40% | |

| Quinoline, Cu powder, 200°C | Pyran-fused amine | 35% |

Stereochemical Modifications

The chiral centers enable asymmetric synthesis applications.

Key Reaction Data

| Reagents/Conditions | Product | ee | Source Citation |

|---|---|---|---|

| Chiral HPLC resolution | Enantiopure (>99% ee) | 98% | |

| Enzymatic resolution (lipase) | (R)- and (S)-isomers | 95% |

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid serves as a crucial intermediate in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions makes it a valuable building block for creating diverse chemical libraries used in drug discovery.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Cyclization | Acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol using sulfuric acid |

| 2 | Amination | Reaction with ammonia or primary amines under high pressure and temperature |

| 3 | Alkylation & Oxidation | Introduction of the propanoic acid moiety through alkylation followed by oxidation |

Biological Applications

Pharmacological Research

The compound's potential biological activities are under investigation for their implications in pharmacology. It is hypothesized to interact with various biological targets, which could lead to the development of new therapeutic agents. Preliminary studies suggest that derivatives of this compound may exhibit significant bioactivity against certain cancer cell lines .

Case Study: Anticancer Activity

A study examined the anticancer properties of synthesized derivatives based on the structure of this compound. The results indicated that some derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7, suggesting promising anticancer activity .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its pharmacokinetic properties. Research is ongoing into how these modifications can improve efficacy and reduce side effects in drug formulations .

Table 2: Potential Drug Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of derivatives targeting cancer cells |

| Neurological Disorders | Investigating effects on neurotransmitter systems |

| Antimicrobial Agents | Exploring antibacterial properties |

Industrial Applications

Material Science

Beyond biological applications, this compound is also utilized in the industrial sector. Its stability and reactivity make it suitable for synthesizing polymers and materials with specific properties, including coatings and adhesives.

作用機序

The mechanism by which 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

類似化合物との比較

Similar Compounds

3-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

3-amino-3-(2,2-dimethyl-1,3-dioxane-4-yl)propanoic acid: Contains a dioxane ring instead of a tetrahydropyran ring, leading to different chemical properties.

3-amino-3-(2,2-dimethylcyclohexyl)propanoic acid: Features a cyclohexane ring, which alters its steric and electronic characteristics.

Uniqueness

The presence of the dimethyltetrahydropyran ring in 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid imparts unique steric and electronic properties. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

生物活性

3-Amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

where x,y,z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound features an amino group and a tetrahydropyran moiety, which are critical for its biological activity.

Neuropharmacological Effects

Research indicates that derivatives of 3-amino compounds often exhibit neuropharmacological effects. For instance, studies have shown that similar compounds can penetrate the blood-brain barrier and influence neurotransmitter systems. In particular, the compound's structural similarity to GABA (gamma-aminobutyric acid) suggests potential activity in modulating GABAergic signaling pathways .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structural frameworks possess antimicrobial properties. For example, certain tetrahydropyran derivatives have been documented to exhibit activity against various bacterial strains . This could indicate a potential for this compound in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of related compounds. Research has highlighted that certain amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound may exert similar effects remain to be fully elucidated.

Study on Neuropharmacological Activity

In a study examining the effects of related compounds on central nervous system activity in rodents, it was found that certain derivatives significantly altered motor activity. The cholesteryl ester of GABA was shown to depress general motor activity in a dose-dependent manner . This suggests that similar modifications to the structure of GABA could yield compounds with significant neuroactive properties.

Antimicrobial Testing

A study investigating the antimicrobial efficacy of tetrahydropyran derivatives against Staphylococcus aureus showed promising results. Compounds exhibiting structural similarities to this compound demonstrated effective inhibition at low concentrations . These findings support further exploration into the antimicrobial potential of this compound.

Data Tables

特性

IUPAC Name |

3-amino-3-(2,2-dimethyloxan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2)6-7(3-4-14-10)8(11)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQVXFKLASVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。